(2Z)-2-[(4E)-3-Chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-chlorophenyl)acetonitrile
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Overview
Description
(2Z)-2-[(4E)-3-Chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-chlorophenyl)acetonitrile is a complex organic compound characterized by its unique structure, which includes both chloro and hydroxyimino functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4E)-3-Chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-chlorophenyl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the reaction of 4-chlorobenzaldehyde with hydroxylamine to form an oxime, followed by further reactions to introduce the chloro and nitrile groups under controlled conditions. Specific reagents, catalysts, and solvents would be required to optimize yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, with considerations for cost, efficiency, and safety. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4E)-3-Chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-chlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a precursor for drug development.
Industry: Used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4E)-3-Chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-chlorophenyl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other chloro-substituted acetonitriles or hydroxyimino derivatives. Examples could be:
- 2-(4-Chlorophenyl)acetonitrile
- 2-(3-Chloro-4-hydroxyiminocyclohexa-2,5-dienyliden)acetonitrile
Properties
IUPAC Name |
(2Z)-2-[(4E)-3-chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-chlorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-4-1-9(2-5-11)12(8-17)10-3-6-14(18-19)13(16)7-10/h1-7,19H/b12-10+,18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASFVGQOBYGUEY-MNCUKKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C2C=CC(=NO)C(=C2)Cl)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/2\C=C/C(=N\O)/C(=C2)Cl)/C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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